molecular formula C11H12N2O4 B14504911 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide CAS No. 64451-62-3

2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide

Cat. No.: B14504911
CAS No.: 64451-62-3
M. Wt: 236.22 g/mol
InChI Key: IYVIMVQKNVRXET-UHFFFAOYSA-N
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Description

2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes an acetyloxy group, an imino group, and a methoxyphenyl group. This compound is of interest due to its potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with acetic anhydride and hydroxylamine. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide
  • 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
  • 2-(Hydroxyimino)-N-(2-iodophenyl)acetamide

Uniqueness

2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.

Properties

CAS No.

64451-62-3

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

[[2-(2-methoxyanilino)-2-oxoethylidene]amino] acetate

InChI

InChI=1S/C11H12N2O4/c1-8(14)17-12-7-11(15)13-9-5-3-4-6-10(9)16-2/h3-7H,1-2H3,(H,13,15)

InChI Key

IYVIMVQKNVRXET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=CC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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